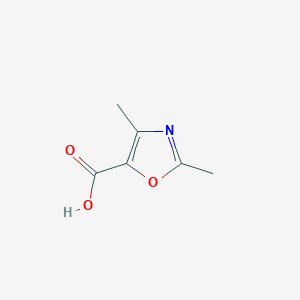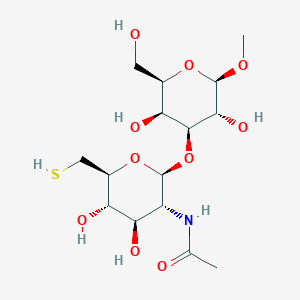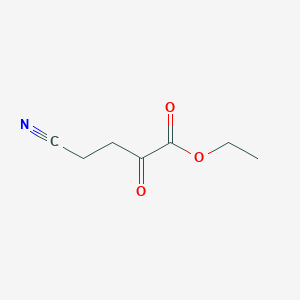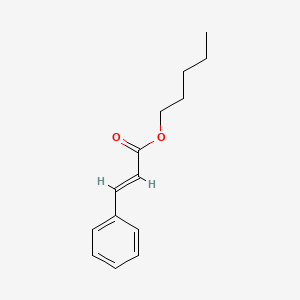
Pentyl cinnamate
Übersicht
Beschreibung
Pentyl cinnamate, also known as isothis compound, is a compound that has been synthesized and studied for its various properties and applications. It is an ester derivative of cinnamic acid and isopentyl alcohol. The interest in this compound and its derivatives stems from their potential use in various fields, including organic synthesis and liquid crystal technology .
Synthesis Analysis
The synthesis of this compound can be achieved through different methods. One approach involves the use of 12-tungstophosphoric acid and its sparingly soluble Ce(III) and Al(III) salts as catalysts. This method has been shown to be efficient, with the reaction time reduced to 2 hours and yields of the ester reaching up to 95% for catalysts used for the first time. The process is simple, and the catalysts can be reused multiple times, which could potentially decrease consumption and the corrosive behavior of the catalysts .
Molecular Structure Analysis
X-ray studies have been conducted on n-pentyl 4-[4-n-dodecyloxybenzylidene-amino] cinnamate to determine its molecular structure in the smectic modifications I, C, and A. The structure of the SI phase was found to be monoclinic with specific parameters, indicating a complex molecular arrangement . Additionally, the crystal and molecular structure of isobutyl 4-(4'-phenylbenzylidene-amino)cinnamate, a related compound, has been determined, providing insights into the molecular packing and the transition to the smectic E phase .
Chemical Reactions Analysis
This compound and its derivatives are involved in various chemical reactions due to their functional groups. For instance, cinnamate itself is an intermediate in the conversion of L-phenylalanine to benzoate in Penicillium brevicompactum, with the first enzyme in this pathway being phenylalanine ammonia-lyase . This demonstrates the role of cinnamate derivatives in biochemical pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been extensively studied, particularly in the context of liquid-crystalline materials. A homologous series of isobutyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates has been synthesized, with the pentyl to hexadecyl derivatives exhibiting enantiotropic nematogenic properties without any smectic phases. The average thermal stability for the nematic phase was found to be 138.1°C. These materials were characterized using spectroscopic techniques and optical polarizing microscopy . The classification and miscibility of smectic phases of n-pentyl 4-[4'-n-dodecyloxybenzylidene-amino] cinnamate have also been studied, leading to a revised understanding of smectic polymorphism .
Wissenschaftliche Forschungsanwendungen
Synthesis and Liquid-Crystalline Properties
Pentyl cinnamate, among other cinnamic acid derivatives, has been utilized in the synthesis of novel liquid-crystalline materials. A series of homologous compounds, including this compound, exhibited enantiotropic nematogens and displayed interesting mesomorphic behaviors without smectic phases. The mesomorphic behavior and phase transitions of these compounds were meticulously studied, providing valuable insights into the relationship between molecular structure and liquid crystal properties (Patel et al., 2012).
Tissue Clearing and Imaging
In biomedical research, transparency and non-toxicity are key for tissue clearing methods used in microscopy. Ethyl cinnamate-based clearing procedures, closely related to this compound, have shown effectiveness in making a broad range of tissues transparent. This method preserves the fluorescence of proteins used in biological imaging, providing a non-toxic, cost-effective, and simplified approach for tissue clearing suitable for various organisms and tissue types (Masselink et al., 2018).
Chemical Phylogenetics
In the field of chemical phylogenetics, this compound and its derivatives have been used as tool compounds to study the isoform selectivity of Class I and II HDACs (Histone Deacetylases). This research has led to the identification of compounds with unexpected isoform selectivity and facilitated the more informed use of HDAC inhibitors in biology and medicine (Bradner et al., 2010).
Synthesis Optimization
This compound has been synthesized using microwave-assisted methods, integrating macroporous resin catalysis to optimize the synthesis from cinnamic acid. The research delved into refining the synthesis process and exploring the optimum conditions to achieve high yield and efficiency, providing a scalable approach for the production of cinnamate esters (Yu, 2008).
Safety and Hazards
Zukünftige Richtungen
Cinnamic acid derivatives, including pentyl cinnamate, have shown potential in various applications. Some currently investigated natural and synthetic derivatives of cinnamic acid have shown skin lightening and anti-ageing properties . These compounds could be used as prototypes to obtain new antimicrobial drugs .
Wirkmechanismus
Target of Action
Pentyl cinnamate, also known as Amyl cinnamate, has been found to interact with several targets in the cell. Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3 . These targets play crucial roles in the survival and growth of the organism, making them ideal targets for antimicrobial agents.
Mode of Action
this compound interacts with its targets in a specific manner. It directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
this compound affects the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . Therefore, the pathway plays a central role in plant secondary metabolism .
Result of Action
The interaction of this compound with its targets leads to several molecular and cellular effects. It has been reported to have antimicrobial and antifungal activities . It disrupts the energy transducing membrane, stimulates non-specific membrane permeability, and allows proton influx across the plasma membrane . This leads to the death of the microorganisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, light, and pH need to be kept constant to ensure the quality of this compound . The pH is reported to affect the solubility of this compound and also the derived flavonoids . Because of being dissociated, this compound is more soluble in an alkaline environment (higher than its pKa) .
Eigenschaften
IUPAC Name |
pentyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-7-12-16-14(15)11-10-13-8-5-4-6-9-13/h4-6,8-11H,2-3,7,12H2,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJCWZGTMRXCL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063051 | |
| Record name | 2-Propenoic acid, 3-phenyl-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131751-34-3, 3487-99-8 | |
| Record name | Amyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131751343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl cinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-phenyl-, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-phenyl-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXA8VUX5JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)

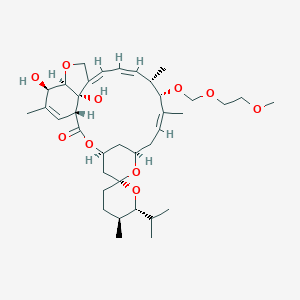
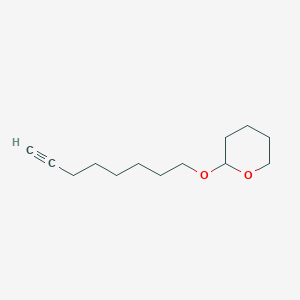

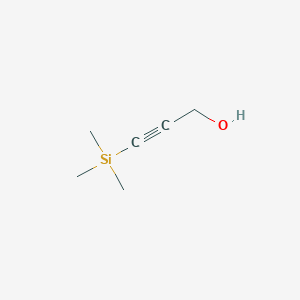
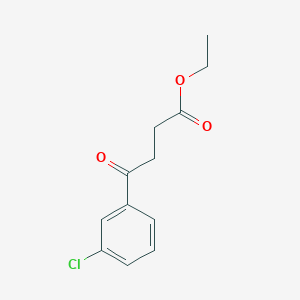
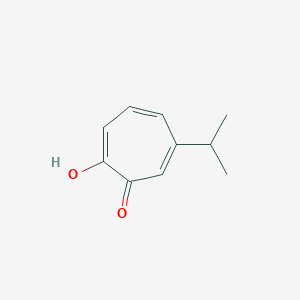
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
